

Application Notes and Protocols for Sulfuramidous Fluoride-Mediated Reactions

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Compound of Interest

Compound Name: Sulfuramidous fluoride

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For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview and detailed protocols for the application of **sulfuramidous fluoride** derivatives in chemical synthesis and drug discovery. The focus is on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.

Introduction

Sulfuramidous fluorides, particularly sulfonimidoyl fluorides and sulfuramidimidoyl fluorides (SAFs), are emerging as versatile reagents and building blocks in organic synthesis and chemical biology. Their unique reactivity, governed by the Sulfur(VI) Fluoride Exchange (SuFEx) principle, allows for the creation of robust covalent bonds under mild conditions. This has led to their use in late-stage functionalization of complex molecules and in the discovery of novel covalent inhibitors for therapeutic targets.[1][2]

The SuFEx reaction involves the exchange of a fluoride atom at a hexavalent sulfur center with a nucleophile.[3] This process is highly efficient and selective, making it a valuable tool in drug discovery and materials science.[4][5]

I. Synthesis of Sulfuramidous Fluorides

The synthesis of **sulfuramidous fluorides** can be achieved through various methods. A common approach involves a two-step process starting from a primary amine.[6]

A. General Synthesis of Sulfonimidoyl Fluorides

A novel route to sulfonimidoyl fluorides starts from solid, bench-stable N-Boc-sulfinamide salt building blocks.^[7] Treatment of these salts with an electrophilic fluorinating agent like Selectfluor® yields the corresponding sulfonimidoyl fluoride.^[7]

Experimental Protocol: Synthesis of (R)-4-methyl-N-(tert-butoxycarbonyl)benzenesulfonimidoyl fluoride^[7]

- To a solution of the sodium salt of (S)-N-Boc-p-toluenesulfinamide (1.0 equiv) in a suitable organic solvent, add Selectfluor® (1.1 equiv).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired sulfonimidoyl fluoride.

B. General Synthesis of Sulfuramidimidoyl Fluorides (SAFs)

SAFs are typically prepared in a two-step sequence. First, a primary amine is reacted with thionyl tetrafluoride (SO₂F₄) to generate an iminosulfur oxydifluoride intermediate. This intermediate is then reacted with a secondary amine to yield the final SAF product.^[6]

Experimental Protocol: General Synthesis of a Sulfuramidimidoyl Fluoride (SAF)^[6]

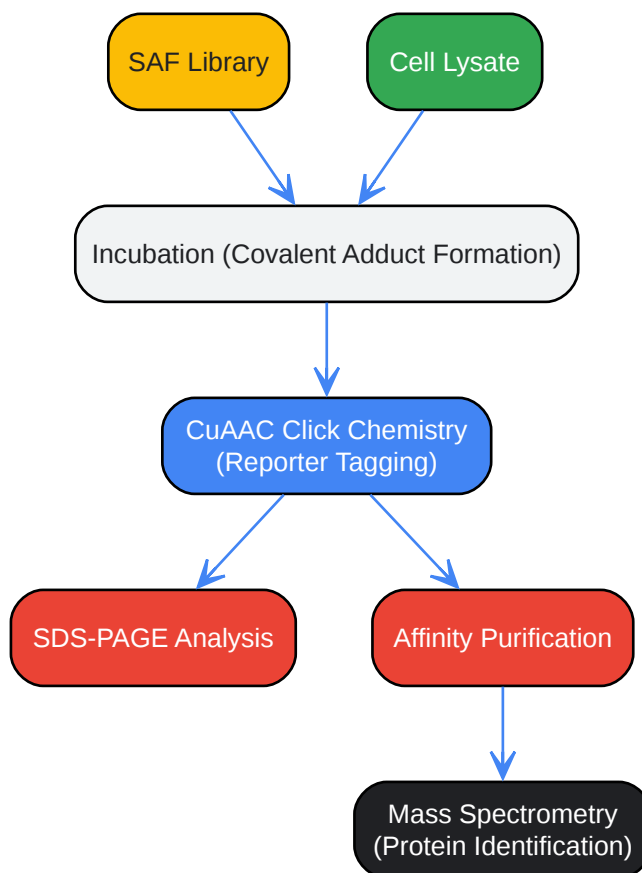
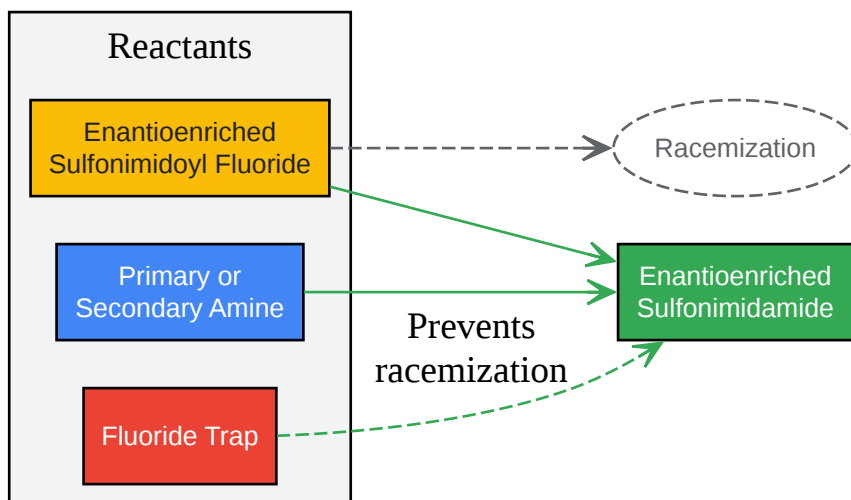
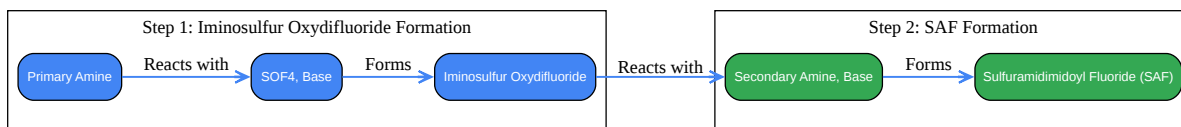
Step 1: Synthesis of the Iminosulfur Oxydifluoride Intermediate

- In a fume hood, dissolve the primary amine (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Add an organic base (2.0 equiv, e.g., triethylamine or diisopropylethylamine).
- Cool the solution to 0 °C.
- Slowly bubble thionyl tetrafluoride (SOF₄) gas (1.0-1.2 equiv) through the solution.
- Allow the reaction to warm to room temperature and stir for 1-4 hours.
- The formation of the iminosulfur oxydifluoride can be monitored by ¹⁹F NMR spectroscopy.

Step 2: Synthesis of the Sulfuramidimidoyl Fluoride (SAF)

- To the solution containing the crude iminosulfur oxydifluoride, add a secondary amine (1.0 equiv) and an organic base (1.0 equiv).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to obtain the pure SAF.

Logical Workflow for SAF Synthesis



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